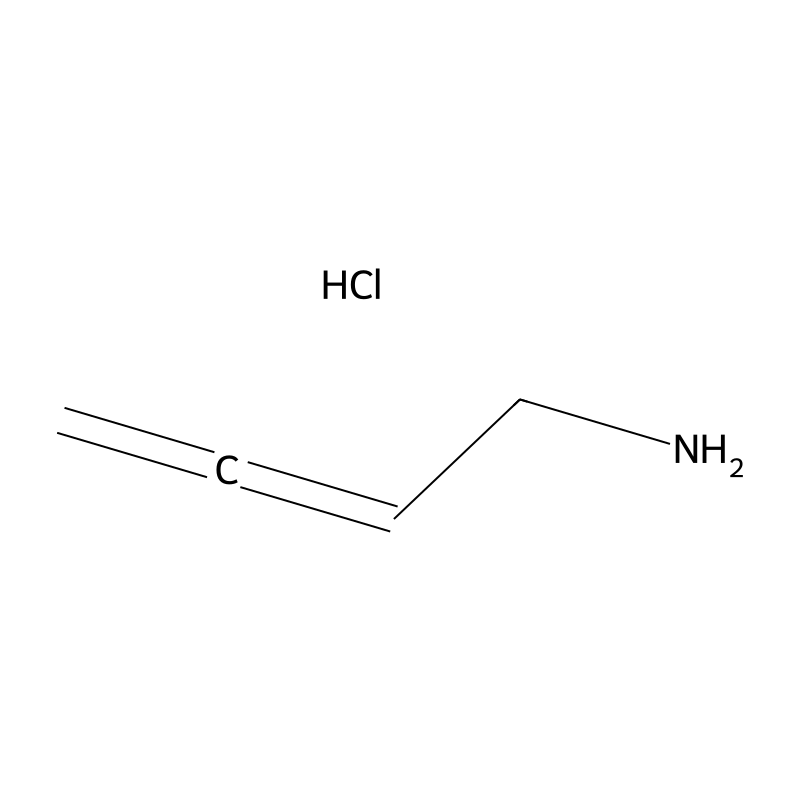

2,3-Butadien-1-amine hydrochloride

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Syntheses and Anti-Inflammatory Activities of Pyrimidines

Scientific Field: Medicinal Chemistry

Application Summary: Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory.

Methods and Procedures: Numerous methods for the synthesis of pyrimidines are described.

Results and Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects.

Industrial Transformations of 1,3-Butadiene

Scientific Field: Industrial Chemistry

Application Summary: The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted interest, specifically in the chemical industry.

Methods and Procedures: Palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles.

Results and Outcomes: This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones.

Industrial Transformations of 1,3-Butadiene

Application Summary: The use of 1,3-butadiene as a cheap and abundant raw material for new applications has attracted more and more interest, specifically in the chemical industry.

Methods and Procedures: Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl or ester groups.

Results and Outcomes: The key to success in achieving these industrially relevant conversions of 1,3-butadiene was mainly the development of innovative efficient catalysts.

Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers

Scientific Field: Polymer Chemistry

Application Summary: Synthetic rubbers fabricated from 1,3-butadiene (BD) and its substituted monomers have been extensively used in tires, toughened plastics, and many other products.

Methods and Procedures: The need for synthetic rubbers with increased environmental friendliness or endurance in harsh environments has motivated remarkable progress in the synthesis of BD and its substituted monomers.

Results and Outcomes: The synthetic strategies using BD and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers.

Reductive Amination

Scientific Field: Organic Chemistry

Application Summary: Reductive amination is a method for the synthesis of amines.

Methods and Procedures: The reaction begins with the formation of the carbonyl compound to the imine or enamine.

Results and Outcomes: This method is widely used for the synthesis of amines in organic chemistry.

Synthesis of Biomass-Derived Feedstock

Scientific Field: Green Chemistry

Application Summary: The synthesis of 1,3-butadiene and its substituted monomers from biomass-derived feedstock is a sustainable approach to produce synthetic rubbers.

Methods and Procedures: The synthetic strategies use reagents primarily from bio-derivatives, including ethanol, C4 alcohols, unsaturated alcohols, and tetrahydrofuran.

Results and Outcomes: The synthetic strategies using 1,3-butadiene and its substituted monomers have great potential to satisfy the increasing demand for better-performing synthetic rubbers.

2,3-Butadien-1-amine hydrochloride is an organic compound with the molecular formula C₄H₈ClN and a molecular weight of approximately 105.57 g/mol. It is characterized by its structure, which includes a butadiene backbone with an amine functional group. This compound is also known by alternative names such as 3-Buten-1-amine hydrochloride and 4-Amino-1-butene hydrochloride. It is typically encountered as a hydrochloride salt, which enhances its solubility in water, making it more accessible for various applications in research and industry .

There is no documented information on the mechanism of action of 2,3-Butadien-1-amine hydrochloride. Without specific research on its biological properties, it is impossible to determine its potential role in biological systems.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Addition Reactions: The double bonds in the butadiene structure can undergo electrophilic addition reactions, leading to various substituted products.

- Dehydration: Under acidic conditions, 2,3-butadien-1-amine can undergo dehydration to form an imine or other nitrogen-containing compounds.

These reactions are significant in synthetic organic chemistry, particularly in the synthesis of more complex molecules .

Several methods exist for synthesizing 2,3-butadien-1-amine hydrochloride:

- From Butadiene: The compound can be synthesized from butadiene through a series of reactions involving amination processes.

- Reduction of Nitriles: Starting from nitriles or other nitrogen-containing precursors can yield this amine upon reduction.

- Hydrochlorination: The addition of hydrochloric acid to 2,3-butadien-1-amine can produce the hydrochloride salt form.

These methods highlight the versatility of this compound in synthetic organic chemistry .

2,3-Butadien-1-amine hydrochloride has several applications:

- Pharmaceutical Intermediates: It serves as a building block for synthesizing various pharmaceutical compounds.

- Research Chemicals: Used in academic and industrial research settings for studying reaction mechanisms and biological interactions.

- Polymer Chemistry: It may be involved in the synthesis of polymers or copolymers due to its reactive double bonds.

The compound's unique structure allows it to participate in diverse

Several compounds share structural similarities with 2,3-butadien-1-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Buta-2,3-dien-1-amine | C₄H₇N | Similar structure; lacks hydrochloride form |

| 1-Aminobutane | C₄H₉N | Saturated structure; less reactivity |

| 4-Aminobutanal | C₄H₉N | Contains an aldehyde; different reactivity |

| Allylamine | C₃H₅N | Shorter chain; used in polymer synthesis |

The unique feature of 2,3-butadien-1-amine hydrochloride lies in its dual functionality as both an amine and an alkene, allowing it to engage in diverse chemical transformations not possible with saturated analogs like 1-Aminobutane .